
5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
Übersicht
Beschreibung
The compound is a derivative of pyrrolidinone, which is a class of organic compounds. Pyrrolidinones are used in a variety of applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups. For instance, oxalates can undergo reactions such as decarboxylation .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Glycosidase Inhibitory Activities
Researchers synthesized new derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, analyzing their inhibitory activities toward various glycosidases. They found that certain derivatives were effective inhibitors of specific glycosidases, which could have implications in medicinal chemistry and enzyme research (Popowycz et al., 2004).
Synthesis of Lactone–Pyrrolidinone Ring Systems
Another study focused on synthesizing a common intermediate for the lactone–pyrrolidinone ring systems found in oxazolomycin A and neooxazolomycin. This research contributes to the broader understanding of complex organic syntheses and could be beneficial in the development of novel pharmaceutical compounds (Bennett et al., 2007).
Enaminones Synthesis and Heterocycle Formation
A study explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles from N-protected α-amino acids. This research opens avenues in the field of heterocyclic chemistry, which is crucial for developing new drugs and materials (Grošelj et al., 2013).
Photoconductivity and Dielectric Studies
A study on 2-Amino 5-Nitropyridinium Hydrogen Oxalate examined its photoconductivity, microhardness, and dielectric properties. Such research is significant in the field of materials science, particularly for the development of new electronic and optical materials (Rajkumar et al., 2014).
Formal Synthesis of (+)-lactacystin
Research into the formal synthesis of (+)-lactacystin using radical cyclisation of α-ethynyl substituted serine indicates the potential for developing novel therapeutic agents. Such syntheses are crucial in pharmaceutical chemistry (Brennan et al., 2003).
Electropolymerization and Corrosion Protection
A study on the electropolymerization of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) focused on its application in corrosion protection. This research is relevant in the field of materials science, particularly for the development of protective coatings (Abdullatef, 2017).
HIV-1 Protease Inhibitors Design
Research into designing HIV-1 protease inhibitors using pyrrolidinones and oxazolidinones as novel P1'-ligands showcases the potential for developing new antiviral drugs. This area of study is vital in the ongoing fight against HIV/AIDS (Ghosh et al., 2009).
Chiral-Substituted Poly-N-vinylpyrrolidinones in Catalysis
A novel class of poly-N-vinylpyrrolidinones was synthesized from l-amino acids for use in catalytic asymmetric oxidation reactions. This research is essential for developing new catalysts and chemical processes (Hao et al., 2016).
Antiviral Activity of Novel Inhibitors
A study on the antiviral activity of novel inhibitors against human rhinovirus (HRV) 3C protease illustrates the potential for new treatments against viral infections (Patick et al., 2005).
DPP-4 Inhibitors Design
Research into the design and synthesis of novel aminomethyl-pyridines as DPP-4 inhibitors highlights advancements in the development of treatments for metabolic disorders like diabetes (Kaczanowska et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-8-5(4-7)2-3-6(8)9;3-1(4)2(5)6/h5H,2-4,7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZBKXROGJYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609395-46-1 | |
| Record name | 2-Pyrrolidinone, 5-(aminomethyl)-1-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



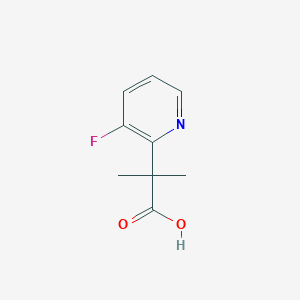
![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)
![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)


![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)
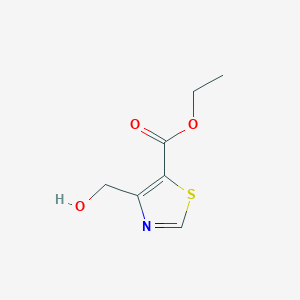
![1-[2-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B3059913.png)
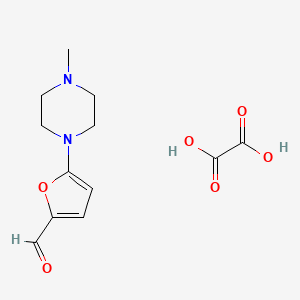
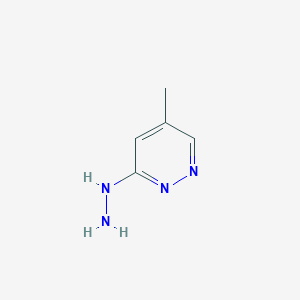
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3059916.png)
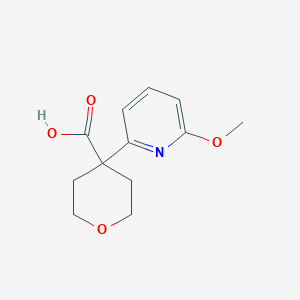
![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)
![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B3059922.png)